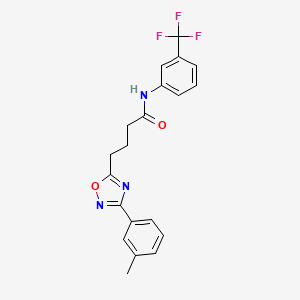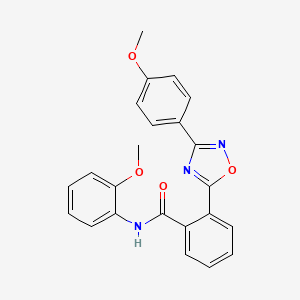
4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, also known as TFB-TMX, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is not fully understood, but it is believed to interact with specific proteins or enzymes in the body, leading to changes in their activity or function.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro studies. It has also been shown to have good stability and fluorescence properties, making it a promising tool for imaging and detection applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide in lab experiments is its potential as a non-invasive and highly sensitive imaging tool. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide could focus on optimizing its synthesis and developing new applications for its use as a fluorescent probe or therapeutic agent. Additionally, further studies could investigate its potential for use in other diseases or medical conditions.
Méthodes De Synthèse
4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide can be synthesized using a multistep process involving the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by further reactions with various reagents. The final step involves the reaction of the intermediate product with 3-(trifluoromethyl)aniline to yield this compound.
Applications De Recherche Scientifique
4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its use in imaging cancer cells and as a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-13-5-2-6-14(11-13)19-25-18(28-26-19)10-4-9-17(27)24-16-8-3-7-15(12-16)20(21,22)23/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOSLQGHTYVLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)







